2-({5-Benzyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-YL)acetamide
CAS No.:
Cat. No.: VC14626016
Molecular Formula: C28H22N6OS2
Molecular Weight: 522.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H22N6OS2 |
|---|---|
| Molecular Weight | 522.6 g/mol |
| IUPAC Name | 2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C28H22N6OS2/c1-18-24(20-12-6-3-7-13-20)30-27(37-18)29-23(35)17-36-28-31-26-25(32-33-28)21-14-8-9-15-22(21)34(26)16-19-10-4-2-5-11-19/h2-15H,16-17H2,1H3,(H,29,30,35) |
| Standard InChI Key | IHHGATIQTUFZAO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C(S1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3CC5=CC=CC=C5)N=N2)C6=CC=CC=C6 |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition and Formula
The compound’s molecular formula is C₂₈H₂₂N₆OS₂, with a molecular weight of 522.6 g/mol. Its IUPAC name, 2-[(5-benzyl- triazino[5,6-b]indol-3-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide, reflects its hybrid structure:
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A triazino[5,6-b]indole core substituted with a benzyl group at position 5.
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A 1,3-thiazole ring bearing methyl and phenyl substituents at positions 5 and 4, respectively.
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A sulfanyl-acetamide linker bridging the two heterocyclic systems .
The Standard InChIKey (IHHGATIQTUFZAO-UHFFFAOYSA-N) and Canonical SMILES (CC1=C(N=C(S1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3CC5=CC=CC=C5)N=N2)C6=CC=CC=C6) provide precise descriptors for its stereochemical configuration and atomic connectivity.
Structural Features and Functional Groups
Key functional groups include:
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Triazinoindole system: A fused tricyclic scaffold combining a triazine ring with indole, known for intercalative DNA binding and enzyme inhibition.
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Thiazole moiety: A five-membered ring containing nitrogen and sulfur, frequently associated with antimicrobial and anti-inflammatory activities .
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Sulfanyl-acetamide linker: A flexible spacer enabling conformational adaptability for target engagement.
Synthesis and Chemical Reactivity
Synthetic Pathways
While explicit details for this compound’s synthesis are unavailable, analogous triazinoindole-thiazole hybrids are typically synthesized via:
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Indole functionalization: Benzylation at position 5 using benzyl halides under basic conditions .
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Triazine ring formation: Cyclocondensation of indole-2,3-diamines with thiourea or cyanamide derivatives.
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Thiazole construction: Hantzsch thiazole synthesis involving α-halo ketones and thioamides .
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Acetamide coupling: Sulfhydryl displacement reactions to attach the thiazole-acetamide sidechain.
Reactivity and Stability
The compound’s reactivity is influenced by:
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Electrophilic sites: The triazine nitrogen atoms and thiazole sulfur may participate in nucleophilic substitutions.
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Oxidative susceptibility: The benzyl and phenyl groups are prone to oxidative degradation under strong acidic or alkaline conditions.
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Hydrolytic stability: The acetamide bond may undergo hydrolysis in prolonged aqueous storage, necessitating anhydrous handling .
Physicochemical Properties
Partition Coefficients and Solubility
Experimental data for this compound is scarce, but related analogs exhibit:
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logP values: ~4.3–4.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Aqueous solubility: <10 µM, necessitating formulation with solubilizing agents like cyclodextrins or surfactants.
Spectroscopic Characteristics
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UV-Vis absorption: λₘₐₓ ≈ 280–320 nm (π→π* transitions in aromatic systems).
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Mass spectrometry: Predominant molecular ion peak at m/z 522.6 ([M+H]⁺).
Table 1: Comparative Physicochemical Data for Related Compounds
| Property | This Compound | Analog 1 | Analog 2 |
|---|---|---|---|
| Molecular Formula | C₂₈H₂₂N₆OS₂ | C₂₃H₁₉N₅O₂S | C₂₅H₂₁N₅O₂S |
| Molecular Weight (g/mol) | 522.6 | 429.5 | 455.5 |
| logP | N/A | 4.31 | 4.45 |
| Hydrogen Bond Acceptors | 7 | 7 | 6 |
Research Findings and Comparative Analysis
Structure-Activity Relationships (SAR)
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Benzyl substitution: Enhances lipid solubility and CNS penetration .
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Thiazole methylation: Improves metabolic stability by reducing CYP450-mediated oxidation .
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Sulfanyl linker: Critical for maintaining conformational flexibility and target binding.
Pharmacokinetic Profiling
While in vivo data is lacking, in silico predictions suggest:
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Moderate bioavailability: ~35–40% due to first-pass metabolism.
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Half-life: ~4–6 hours, necessitating twice-daily dosing for therapeutic efficacy .
Table 2: Biological Activity Comparison of Structural Analogs
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